molecular formula C9H15BrO B13301087 1-Bromo-2-(cyclopropylmethoxy)cyclopentane

1-Bromo-2-(cyclopropylmethoxy)cyclopentane

Cat. No.: B13301087
M. Wt: 219.12 g/mol
InChI Key: OBVCKASLZMILAG-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopropylmethoxy)cyclopentane is an organic compound with the molecular formula C9H15BrO. It is a cyclopentane derivative where a bromine atom is attached to the first carbon and a cyclopropylmethoxy group is attached to the second carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(cyclopropylmethoxy)cyclopentane typically involves the bromination of 2-(cyclopropylmethoxy)cyclopentane. This can be achieved using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar bromination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(cyclopropylmethoxy)cyclopentane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-(cyclopropylmethoxy)cyclopentanol, 2-(cyclopropylmethoxy)cyclopentanenitrile, etc.

    Elimination: Formation of cyclopropylmethoxycyclopentene.

    Oxidation: Formation of cyclopropylmethoxycyclopentanone.

    Reduction: Formation of cyclopropylmethoxycyclopentane.

Scientific Research Applications

1-Bromo-2-(cyclopropylmethoxy)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of cyclopropylmethoxy groups on biological activity.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)cyclopentane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with other molecules. The cyclopropylmethoxy group can influence the compound’s reactivity and stability by introducing steric and electronic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorocyclopentane
  • 1-Bromo-2-methoxycyclopentane
  • 1-Bromo-2-(cyclopropylmethoxy)benzene

Uniqueness

1-Bromo-2-(cyclopropylmethoxy)cyclopentane is unique due to the presence of both a bromine atom and a cyclopropylmethoxy group on the cyclopentane ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds .

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

1-bromo-2-(cyclopropylmethoxy)cyclopentane

InChI

InChI=1S/C9H15BrO/c10-8-2-1-3-9(8)11-6-7-4-5-7/h7-9H,1-6H2

InChI Key

OBVCKASLZMILAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OCC2CC2

Origin of Product

United States

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